molecular formula C29H27N3O4 B12819283 4-[[5-[[4-[4-(1,3-Oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid

4-[[5-[[4-[4-(1,3-Oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid

Cat. No.: B12819283
M. Wt: 481.5 g/mol
InChI Key: GERJIEKMNDGSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[5-[[4-[4-(1,3-Oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid is a potent and selective agonist of the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1) [https://pubmed.ncbi.nlm.nih.gov/23278596/]. GPR40 is predominantly expressed in pancreatic beta-cells and is activated by medium and long-chain free fatty acids. Its activation stimulates glucose-dependent insulin secretion, making it a highly attractive therapeutic target for Type 2 diabetes [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4118267/]. This synthetic agonist engages the GPR40 receptor, primarily coupling to the Gq signaling pathway. This leads to the hydrolysis of membrane phospholipids, generating inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently elevate intracellular calcium levels and potentiate the exocytosis of insulin granules. A key research advantage of this compound is its glucose-dependent mechanism; it amplifies insulin secretion only in the presence of elevated glucose concentrations, thereby presenting a lower risk of inducing hypoglycemia compared to some other insulin secretagogues [https://pubmed.ncbi.nlm.nih.gov/23278596/]. Researchers utilize this benzoic acid derivative to investigate the pathophysiology of diabetes, to further elucidate the complex signaling pathways downstream of GPR40 activation, and to evaluate its potential efficacy and safety profile in preclinical models. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C29H27N3O4

Molecular Weight

481.5 g/mol

IUPAC Name

4-[[5-[[4-[4-(1,3-oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid

InChI

InChI=1S/C29H27N3O4/c33-29(34)23-5-1-20(2-6-23)16-31-18-25-15-24(31)19-32(25)17-21-3-9-26(10-4-21)36-27-11-7-22(8-12-27)28-30-13-14-35-28/h1-14,24-25H,15-19H2,(H,33,34)

InChI Key

GERJIEKMNDGSCS-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(C1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of the 2,5-Diazabicyclo[2.2.1]heptane Core

  • The bicyclic amine core is synthesized through intramolecular cyclization reactions involving diamine precursors.
  • Stereochemical control is critical, often requiring chiral starting materials or resolution steps to obtain the (1S,4S) or (1R,4R) isomers.
  • Typical conditions involve controlled heating and use of protecting groups to direct cyclization.

Attachment of the Biphenyl Ether with Oxazole Substituent

  • The biphenyl ether linkage is formed by nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).
  • The 1,3-oxazole ring is introduced either by direct coupling of an oxazole-containing aryl halide or by cyclization of appropriate precursors.
  • Reaction conditions include the use of palladium catalysts, bases, and inert atmosphere to ensure high yields and purity.

Representative Experimental Data and Yields

The following table summarizes typical reaction conditions and yields for analogous compounds with similar structural motifs, based on related synthetic procedures reported in the literature for complex bicyclic amine-containing benzoic acids:

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization to bicyclic amine Diamine precursor, base, solvent 50–80 °C 1–4 hours 75–90 Stereoselective control required
Biphenyl ether formation Pd catalyst, aryl halide, base, inert atmosphere 80–110 °C 2–6 hours 80–95 Cross-coupling reaction
Oxazole ring introduction Cyclization or coupling with oxazole derivative 60–100 °C 3–8 hours 70–85 Sensitive to moisture and air
Ester hydrolysis to acid NaOH or KOH in water/methanol 20–75 °C 1–24 hours 77–97 Acidification with HCl to isolate acid
Purification Recrystallization from ethanol or methanol Ambient to 70 °C 1–3 hours Ensures high purity (>97%)

These data reflect the high efficiency and reproducibility of the synthetic route when optimized.

Detailed Research Findings

  • The hydrolysis of methyl ester intermediates to the corresponding benzoic acid is a critical step, often performed with aqueous sodium hydroxide at 60–65 °C for 1–2 hours, yielding over 95% of the acid product with high purity after acidification and recrystallization.
  • Alternative bases such as potassium hydroxide have also been used effectively at slightly higher temperatures (75 °C) with comparable yields (~96%).
  • Reaction monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures completion and purity.
  • The bicyclic amine intermediate requires careful stereochemical control, often achieved by starting from chiral precursors or employing chiral catalysts.
  • The oxazole moiety is stable under the reaction conditions used for coupling and hydrolysis, but moisture and oxygen sensitivity necessitate inert atmosphere techniques during key steps.

Chemical Reactions Analysis

Types of Reactions

4-[[5-[[4-[4-(1,3-Oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzoic acid derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the oxazole ring exhibit significant anticancer properties. For instance, derivatives of oxazole have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound under discussion may share these properties due to its structural similarities with known anticancer agents.

Antimicrobial Properties

The presence of the oxazole and phenoxy groups in the compound suggests potential antibacterial and antifungal activities. Research indicates that similar compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as various fungi . The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways.

Anti-inflammatory Effects

Compounds with similar structures have also been studied for their anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for treating inflammatory diseases . The specific interactions of this compound with inflammatory pathways warrant further investigation.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several oxazole derivatives and tested their cytotoxicity against breast cancer cell lines. One derivative exhibited IC50 values comparable to established chemotherapeutics, indicating strong potential for further development .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of phenoxy-substituted oxazoles. The compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its utility as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism by which 4-[[5-[[4-[4-(1,3-Oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-{[(1S,4S)-5-({4-[4-(1,3-Oxazol-2-yl)phenoxy]phenyl}methyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl}benzoic acid
  • Molecular Formula : C₂₉H₂₇N₃O₄
  • CAS Registry Number : 943764-99-6 .

Pharmacological Role :
This compound is a leukotriene A4 hydrolase (LTA4H) inhibitor , targeting inflammatory pathways by blocking the conversion of leukotriene A4 to pro-inflammatory leukotriene B4 . Its bicyclic diazabicyclo[2.2.1]heptane core and benzoic acid moiety contribute to enzyme-binding specificity and metabolic stability.

Structural Features :

  • Bicyclic System : 2,5-diazabicyclo[2.2.1]heptane enhances conformational rigidity, improving target engagement.
  • Oxazole-Phenoxy Linker: Provides π-π stacking interactions with hydrophobic enzyme pockets.
  • Benzoic Acid Group : Enhances solubility and facilitates ionic interactions with catalytic zinc in LTA4H .

Comparative Analysis with Structurally Similar Compounds

Comparison Based on Bicyclic Systems

Compound Name / ID Bicyclic Core Functional Groups Biological Target Key Reference
Target Compound 2,5-diazabicyclo[2.2.1]heptane Benzoic acid, oxazole-phenoxy linker Leukotriene A4 hydrolase (LTA4H)
(2S,5R,6R)-6-{(2S,5R,6R)-...carboxylic acid 4-thia-1-azabicyclo[3.2.0]heptane β-lactam, carboxylic acid Bacterial cell wall synthesis

Key Findings :

  • The 2,5-diazabicyclo[2.2.1]heptane in the target compound confers greater rigidity compared to the 4-thia-1-azabicyclo[3.2.0]heptane in β-lactam antibiotics . This rigidity enhances selective binding to LTA4H over off-target enzymes.
  • The absence of a β-lactam ring in the target eliminates antibacterial activity, highlighting structural specificity for inflammatory targets .

Comparison with Benzoic Acid Derivatives

Compound Name / CAS Substituents Biological Activity Solubility (LogP) Reference
Target Compound (943764-99-6) Oxazole-phenoxy-bicycloheptane-benzoic acid LTA4H inhibition (IC₅₀: ~50 nM) 2.1 (predicted)
2-Chloro-5-[5-...]benzoic acid (735269-97-3) Chloro, thiazolidinone-furyl Unknown (research chemical) 3.5

Key Findings :

  • The oxazole-phenoxy linker in the target compound improves binding affinity to LTA4H via aromatic interactions, a feature absent in 735269-97-3 .

Key Findings :

  • The target compound’s bicyclic system enhances metabolic stability (>24 hours in plasma) compared to Compound 3’s benzoimidazole core, which degrades faster due to ring strain .
  • Synthesis of the target compound avoids harsh hydrolysis steps, reducing byproduct formation .

Biological Activity

The compound 4-[[5-[[4-[4-(1,3-Oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of a 1,3-oxazole moiety and a 2,5-diazabicyclo[2.2.1]heptane framework, which contribute to its biological activity. The molecular formula is C27H30N2O3C_{27}H_{30}N_2O_3, and it exhibits a molecular weight of approximately 442.55 g/mol.

PropertyValue
Molecular FormulaC27H30N2O3
Molecular Weight442.55 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For example, a related compound demonstrated potent cytotoxic activity against various cancer cell lines, including breast and lung cancer cells, through the induction of apoptosis and inhibition of cell proliferation .

The proposed mechanism of action involves the modulation of key signaling pathways associated with cell survival and apoptosis. Specifically, these compounds may interact with the GABA-A receptor , influencing neurotransmitter dynamics and potentially leading to altered cellular responses in cancerous tissues .

Neuroprotective Effects

In addition to anticancer properties, there is evidence suggesting neuroprotective effects attributed to similar oxazole derivatives. These compounds have been shown to enhance neuronal survival in models of neurodegeneration by reducing oxidative stress and modulating inflammatory responses .

Case Studies

  • Study on Anticancer Properties : A study published in 2023 evaluated the effects of various oxazole derivatives on human cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting strong potential as an anticancer agent .
  • Neuroprotection in Animal Models : In vivo studies involving rodent models demonstrated that administration of related oxazole compounds resulted in significant reductions in neuronal loss following induced ischemia. Behavioral assays indicated improved cognitive function post-treatment .

Q & A

Basic: What synthetic strategies are employed for synthesizing this compound, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the oxazole-phenoxy intermediate via Ullmann coupling or nucleophilic aromatic substitution to attach the oxazole moiety to a phenol derivative .
  • Step 2: Alkylation of the diazabicycloheptane core using a benzyl halide intermediate derived from the oxazole-phenoxy group .
  • Step 3: Introduction of the benzoic acid group via hydrolysis of a methyl ester or direct coupling using carbodiimide-mediated reactions .
    Characterization:
  • Intermediates: Validated by 1^1H NMR (e.g., δ = 3.86 ppm for methylene protons), IR (C=O stretch at ~1700 cm1^{-1}), and elemental analysis (±0.3% for C, H, N) .
  • Final Compound: Confirmed via ESI-MS for molecular ion peaks and HPLC (>98% purity) .

Basic: What spectroscopic methods are critical for confirming the compound’s structure?

Methodological Answer:

  • 1^1H/13^{13}C NMR: Key signals include aromatic protons (δ 6.8–8.2 ppm), diazabicycloheptane methylenes (δ 2.5–4.0 ppm), and benzoic acid COOH (δ 12–13 ppm, broad) .
  • FT-IR: Confirms carboxylic acid (2500–3300 cm1^{-1} for O-H stretch), oxazole (1600–1650 cm1^{-1} for C=N), and ester/amide bonds .
  • UV-Vis: Used to detect π→π* transitions in aromatic/heterocyclic systems (λmax ~270–320 nm) .

Advanced: How can computational methods like DFT aid in understanding the compound’s reactivity?

Methodological Answer:

  • DFT Calculations: Predict electronic properties (e.g., HOMO/LUMO energies) to assess nucleophilic/electrophilic sites for functionalization .
  • Molecular Docking: Models interactions with biological targets (e.g., enzymes) by analyzing binding affinities and hydrogen-bonding patterns .
  • MD Simulations: Evaluates stability in aqueous environments, critical for bioavailability studies .
    Example: A study on benzoxazole analogs used DFT to identify degradation pathways under oxidative conditions .

Advanced: What strategies optimize yield in multi-step syntheses involving diazabicycloheptane and oxazole moieties?

Methodological Answer:

  • Catalyst Screening: Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency for oxazole-phenoxy intermediates .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of diazabicycloheptane intermediates .
  • Temperature Control: Low temperatures (0–5°C) prevent diazonium salt decomposition during heterocycle formation .
    Data: Yield improved from 45% to 72% by switching from THF to DMF in alkylation steps .

Advanced: How do structural modifications impact biological activity based on SAR studies?

Methodological Answer:

  • Oxazole Substitution: Electron-withdrawing groups (e.g., -CF3_3) enhance metabolic stability but may reduce solubility .
  • Diazabicycloheptane Flexibility: Rigid bicyclic structures improve target binding affinity vs. flexible chains .
  • Benzoic Acid Position: Para-substitution (vs. meta) optimizes hydrogen bonding with enzymatic active sites .
    Example: A thiazole-triazole analog showed 10× higher antimicrobial activity after introducing a p-fluorophenyl group .

Basic: What are the key challenges in purifying this compound, and what chromatographic techniques are effective?

Methodological Answer:

  • Challenges:
    • High polarity due to carboxylic acid and heterocycles complicates reverse-phase HPLC separation .
    • Acid-sensitive diazabicycloheptane requires neutral pH during column chromatography .
  • Solutions:
    • HPLC: C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) achieve baseline separation .
    • TLC: Silica gel with chloroform/methanol (10:0.5) monitors reaction progress .

Advanced: How does the compound’s acidity (pKa) influence solubility and biological interactions?

Methodological Answer:

  • pKa Determination: Potentiometric titration identifies two pKa values: ~2.5 (COOH) and ~9.5 (diazabicycloheptane amine) .
  • Solubility: Low pH (pH <3) increases solubility via COOH protonation, critical for in vitro assays .
  • Biological Interactions: Deprotonated COO^- at physiological pH enhances binding to cationic enzyme pockets (e.g., kinases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.